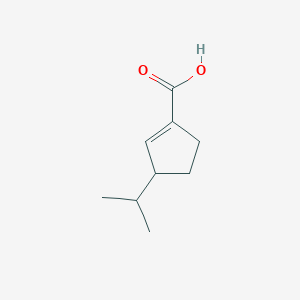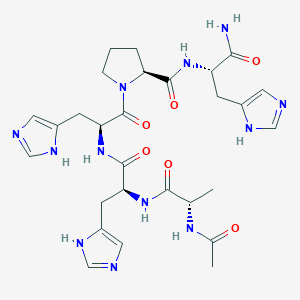
5-Hexyn-1-ol, 6-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyn-1-ol, 6-(2-methylphenyl)- is an organic compound with the molecular formula C13H16O. It is a derivative of 5-Hexyn-1-ol, where a 2-methylphenyl group is attached to the sixth carbon atom. This compound is known for its applications in organic synthesis and various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyn-1-ol, 6-(2-methylphenyl)- typically involves the Sonogashira coupling reaction. This reaction is performed between 5-Hexyn-1-ol and a 2-methylphenyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
Industrial production of 5-Hexyn-1-ol, 6-(2-methylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexyn-1-ol, 6-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 6-(2-methylphenyl)-5-hexyn-1-one.
Reduction: Formation of 6-(2-methylphenyl)-5-hexen-1-ol or 6-(2-methylphenyl)-hexan-1-ol.
Substitution: Formation of 6-(2-methylphenyl)-5-hexyn-1-chloride or 6-(2-methylphenyl)-5-hexyn-1-bromide.
Aplicaciones Científicas De Investigación
5-Hexyn-1-ol, 6-(2-methylphenyl)- is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Hexyn-1-ol, 6-(2-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the 2-methylphenyl group enhances its binding affinity and specificity towards certain targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
5-Hexyn-1-ol: The parent compound without the 2-methylphenyl group.
6-Iodo-1-hexyne: A similar compound with an iodine atom instead of the hydroxyl group.
5-Hexen-1-ol: A similar compound with a double bond instead of a triple bond.
Uniqueness
5-Hexyn-1-ol, 6-(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and specificity, making it valuable in various applications.
Propiedades
Número CAS |
748770-65-2 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
6-(2-methylphenyl)hex-5-yn-1-ol |
InChI |
InChI=1S/C13H16O/c1-12-8-5-6-10-13(12)9-4-2-3-7-11-14/h5-6,8,10,14H,2-3,7,11H2,1H3 |
Clave InChI |
GIOGDKLOLITSOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C#CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14220002.png)

![Benzenemethanamine, N-[3-methyl-2-(phenylseleno)butylidene]-](/img/structure/B14220013.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)

![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)

![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)



![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
